N-Bromosuccinamide

Descripción

Historical Context and Evolution of N-Bromosuccinimide as a Reagent

The utility of N-Bromosuccinimide as a synthetic reagent gained prominence in the mid-20th century, evolving as a superior alternative to elemental bromine (Br₂) for specific bromination reactions. Elemental bromine, while a potent brominating agent, often suffers from a lack of selectivity, readily undergoing addition reactions across carbon-carbon double bonds, leading to undesired dibrominated byproducts. NBS was developed to circumvent these limitations by providing a low, controlled concentration of bromine species in situ. This controlled release mechanism minimizes competing side reactions, thereby enhancing the selectivity for desired transformations, particularly at allylic and benzylic positions. The Wohl-Ziegler reaction, a cornerstone of allylic and benzylic bromination, prominently features NBS and has been extensively studied and refined since its early investigations by Alfred Wohl and Karl Ziegler. Furthermore, NBS is recognized for being easier and safer to handle compared to volatile and corrosive elemental bromine, contributing to its widespread adoption in both academic research and industrial applications.

Overview of N-Bromosuccinimide's Versatility in Chemical Transformations

N-Bromosuccinimide exhibits remarkable versatility, participating in a broad spectrum of organic transformations, including radical substitution, electrophilic addition, and electrophilic substitution reactions. Its ability to selectively functionalize specific sites within a molecule makes it invaluable for constructing complex organic architectures.

Key applications of NBS include:

Allylic and Benzylic Bromination: This is perhaps the most well-known application of NBS, often referred to as the Wohl-Ziegler reaction. NBS selectively replaces hydrogen atoms located on carbons adjacent to double bonds (allylic positions) or aromatic rings (benzylic positions) with bromine atoms. This selectivity is crucial for modifying unsaturated systems without affecting the double bond itself. masterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.comchemistrysteps.comsigmaaldrich.comyoutube.comadpharmachem.comwikipedia.orgecpat.orgmasterorganicchemistry.comnih.gov

Bromohydrin Formation: NBS is widely used for the synthesis of bromohydrins from alkenes. In the presence of water or alcohols, NBS facilitates the electrophilic addition of a hydroxyl group and a bromine atom across a double bond, typically proceeding via a cyclic bromonium ion intermediate. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.comorgosolver.commanac-inc.co.jpslideshare.netlibretexts.orgyoutube.comyoutube.comfiveable.me

Oxidation Reactions: NBS serves as an effective oxidizing agent. It can oxidize secondary alcohols to ketones and is employed in the oxidation of various organic substrates, including amino acids and benzyl (B1604629) ethers, to aldehydes or esters. adpharmachem.comnih.govorganicchemistrytutor.comorganic-chemistry.orgwisdomlib.orgusm.mynih.govasianpubs.org

Bromination of Carbonyl Derivatives and Aromatic Compounds: NBS can effect the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic systems like phenols and anilines. wikipedia.orgsigmaaldrich.comadpharmachem.com

Other Transformations: Its utility extends to reactions such as the Hofmann rearrangement of amides, synthesis of 1,2-diketones, and preparation of various heterocyclic compounds. sigmaaldrich.comorganicchemistrytutor.com

The mild nature and high selectivity of NBS make it an ideal reagent for use in the synthesis of complex molecules where sensitive functional groups must be preserved.

N-Bromosuccinimide as a Bromine Source: Controlled Release Mechanisms

The efficacy of NBS stems from its ability to act as a controlled source of reactive bromine species, primarily the bromine radical (Br•) and electrophilic bromine (Br⁺). The mechanism by which NBS releases these species dictates its diverse reactivity.

Radical Bromination: In allylic and benzylic brominations, NBS functions as a precursor to bromine radicals. The process is typically initiated by light or a radical initiator (e.g., benzoyl peroxide, AIBN), which causes homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•) and a succinimidyl radical. wikipedia.orglibretexts.orgchemistrysteps.comchemistrysteps.comyoutube.comwikipedia.orgecpat.orgorgoreview.com The succinimidyl radical is resonance-stabilized, which aids in the initial N-Br bond cleavage. chemistrysteps.comorgoreview.com The generated bromine radical then abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized allylic or benzylic radical. libretexts.orgchemistrysteps.comchemistrysteps.comyoutube.comecpat.orgorgoreview.com This radical intermediate subsequently reacts with a low concentration of molecular bromine (Br₂), which is continuously generated through the reaction of NBS with the hydrogen bromide (HBr) byproduct. libretexts.orgchemistrysteps.comyoutube.comwikipedia.org This controlled generation of Br₂ is paramount, as it ensures that the more reactive allylic/benzylic C-H bonds are preferentially targeted for substitution over the addition of Br₂ to any π-systems present in the molecule. masterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.org

Electrophilic Addition: For reactions like bromohydrin formation, NBS acts as a source of electrophilic bromine (Br⁺). When NBS interacts with an alkene, it forms a cyclic bromonium ion intermediate. wikipedia.orgorgosolver.commanac-inc.co.jpfiveable.me The positively polarized bromine atom in NBS makes it susceptible to attack by electron-rich π-systems. manac-inc.co.jp In the presence of a nucleophile, such as water, the bromonium ion is opened by nucleophilic attack, leading to the addition of a bromine atom and the nucleophile across the double bond. wikipedia.orgorgosolver.comlibretexts.orgfiveable.me The controlled release of Br₂ from NBS in aqueous environments is particularly advantageous, providing a steady supply of the electrophilic species without the hazards associated with handling bulk elemental bromine. libretexts.org

The choice of solvent and the presence of initiators or catalysts significantly influence the reaction pathway and selectivity, allowing chemists to tune NBS reactivity for specific synthetic goals.

Key Transformations Mediated by N-Bromosuccinimide (NBS)

| Reaction Type | Typical Substrate(s) | Primary Product(s) | Key Conditions/Mechanism |

| Allylic/Benzylic Bromination | Alkenes, Aromatic compounds with benzylic H | Allylic/Benzylic bromides | Radical mechanism; light or radical initiator (e.g., AIBN, benzoyl peroxide); NBS in solvents like CCl₄, THF, or toluene (B28343). wikipedia.orglibretexts.orgchemistrysteps.comchemistrysteps.comwikipedia.org |

| Bromohydrin Formation | Alkenes | Bromohydrins (1,2-haloalcohols) | Electrophilic addition; NBS in aqueous solvents (e.g., H₂O/DMSO, H₂O/THF). masterorganicchemistry.comwikipedia.orgorgosolver.comlibretexts.orgfiveable.me |

| Oxidation of Alcohols | Secondary Alcohols | Ketones | NBS; various conditions, sometimes with catalysts. nih.govorganicchemistrytutor.com |

| Oxidation of Benzyl Ethers | Benzyl methyl ethers | Aromatic Aldehydes or Aromatic Methyl Esters | NBS (1 or 2 equivalents), CCl₄, controlled temperature. nih.gov |

| α-Bromination of Carbonyls | Carbonyl derivatives (e.g., acid chlorides, ketones) | α-Bromo carbonyl compounds | Radical or acid-catalyzed pathways; NBS. wikipedia.orgsigmaaldrich.com |

| Aromatic Bromination | Electron-rich aromatic compounds (phenols, anilines, etc.) | Brominated aromatic compounds | NBS, often in solvents like DMF for para-selectivity. wikipedia.orgsigmaaldrich.comadpharmachem.com |

| Hofmann Rearrangement | Amides | Amines | NBS; part of a multi-step process. sigmaaldrich.comorganicchemistrytutor.com |

NBS as a Bromine Source: Controlled Release Mechanisms

| Mechanism Type | Bromine Species Involved | Key Role of NBS | Primary Reaction Type |

| Radical Substitution | Br• | Generates low concentrations of Br₂ via reaction with HBr, initiating and propagating a radical chain. | Allylic/Benzylic Bromination (Wohl-Ziegler Reaction) libretexts.orgchemistrysteps.comyoutube.comwikipedia.org |

| Electrophilic Addition | Br⁺ (via bromonium ion) | Provides electrophilic bromine for addition to π-systems, forming a cyclic bromonium ion intermediate. | Bromohydrin Formation, Halogenation wikipedia.orgorgosolver.commanac-inc.co.jpfiveable.me |

| Oxidation | Various | Acts as an oxidizing agent, often by transferring a positive bromine species or facilitating electron transfer. | Alcohol oxidation, amino acid oxidation, etc. adpharmachem.comnih.govorganicchemistrytutor.comorganic-chemistry.orgusm.mynih.govasianpubs.org |

List of Compounds Mentioned:

N-Bromosuccinimide (NBS)

Bromine (Br₂)

Hydrogen Bromide (HBr)

Bromine radical (Br•)

Succinimidyl radical

Benzoyl peroxide

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCl₄)

Dimethyl sulfoxide (B87167) (DMSO)

Tetrahydrofuran (B95107) (THF)

tert-Butanol

Toluene

Trifluorotoluene

Hexanoyl chloride

Phenols

Anilines

Aromatic heterocycles

Hydrobenzoins

1,2-diols

Indole-β-enaminoesters

β-enaminones

2-silyl-1,3-dithianes

Tryptophan

Tyrosine

Histidine

Methionine

Prop-1-ene

3-bromoprop-1-ene

Toluene

Isopropylbenzene

Benzyl methyl ethers

Acetic anhydride (B1165640)

4-nitrobenzyl alcohol

Ethyl acetate (B1210297)

Diethyl ether

Creatine

α-Alanine

Perchloric acid

Mercuric(II) acetate

Gabapentin

L-valine

Tetrahydro benzocycloheptenone

2-methyltetrahydrofuran (B130290) (2-MeTHF)

2-amino-6-methylpyridine (B158447)

4-nitrobenzoyl group

Dextrose

Sulfuric acid

P. shigelloides serotype 51

D-quino-vosamine

Trichloroacetonitrile

1,3-dithianes

β-cyclodextrin (β-CD)

Carboxylic acids

Cinnamic acids

Propiolic acids

3-arylpropenoic acids

β-Arylvinyl bromides

Alkylthioethers

Disulfides

Boronic acids

Cyanoamidyl/Arylcyanamidyl radicals

Amides

Sulfonamides

Alkylidenecyclopropanes

Aldehydes

Esters

Ketones

Glycosyl Bunte salts

Ethanol

D-glucopyranoside

Thiolacetals

Ceramide

Hemicellulose

Sugarcane bagasse

Corn silk

Chicken feather

Tryptophan residues

Histidine residues

Bromonium ion

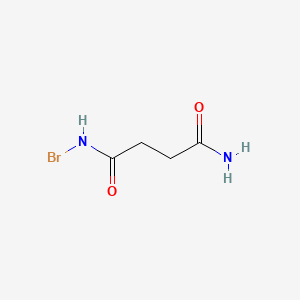

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N'-bromobutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJWDKIRXRTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NBr)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reaction Mechanisms Mediated by N Bromosuccinimide

Free Radical Bromination Pathways

N-Bromosuccinimide is widely used for the selective bromination of allylic and benzylic positions. wikipedia.orgchadsprep.com This transformation, known as the Wohl-Ziegler reaction, proceeds through a free radical chain mechanism. wikipedia.orgmasterorganicchemistry.com The reaction's success hinges on maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture, which is achieved by the in-situ generation of Br₂ from NBS reacting with hydrogen bromide (HBr) that is formed during the propagation step. chadsprep.comjove.com This low concentration of Br₂ is crucial to suppress the competing electrophilic addition of bromine to the double bond. chadsprep.comjove.com

The initiation phase is the crucial first step where the initial radical species are generated. This is typically achieved through the homolytic cleavage of a weak bond, which in the context of NBS reactions, can be the N-Br bond within the NBS molecule itself or the Br-Br bond in the trace amounts of molecular bromine present. jove.comchemistrysteps.com The energy required for this homolytic fission is supplied by radical initiators. chadsprep.com

The primary initiation event involves the formation of a bromine radical (Br•). jove.comjove.com This can be represented as:

From NBS: The weak N-Br bond in N-Bromosuccinimide undergoes homolytic cleavage. jove.comchemistrysteps.com

From Br₂: Trace amounts of molecular bromine, formed from the reaction of NBS with HBr, can also cleave homolytically to produce two bromine radicals. chadsprep.commasterorganicchemistry.com

The succinimidyl radical formed from the cleavage of NBS is stabilized by resonance, which aids in the homolysis of the N-Br bond. chemistrysteps.com

Once a small number of bromine radicals have been formed, a self-sustaining cycle of reactions, known as propagation, takes place. This two-step cycle is responsible for the formation of the bulk of the product.

Step 1: Hydrogen Abstraction A bromine radical abstracts a hydrogen atom from an allylic or benzylic position of the substrate. This step is favored because the resulting allylic or benzylic radical is resonance-stabilized, making it more stable than other possible carbon radicals. wikipedia.org This step produces the substrate radical and a molecule of hydrogen bromide (HBr). jove.comjove.com

Step 2: Bromination of the Radical The allylic or benzylic radical formed then reacts with a molecule of Br₂. masterorganicchemistry.com This reaction forms the desired allylic or benzylic bromide product and generates a new bromine radical. jove.com This new bromine radical can then participate in another hydrogen abstraction, thus continuing the chain reaction. masterorganicchemistry.comyoutube.com

Crucially, the molecular bromine consumed in this step is regenerated through the reaction of NBS with the HBr produced in the first propagation step. jove.comchemistrysteps.com This ensures that the concentration of Br₂ remains low throughout the reaction, preventing electrophilic addition to any double bonds present in the substrate. chadsprep.comchemistrysteps.com

The radical chain reaction does not continue indefinitely. Termination occurs when any two radical species present in the reaction mixture combine to form a stable, non-radical molecule. jove.comyoutube.com These events remove radicals from the reaction cycle, thereby terminating the chain. Since the concentration of radicals at any given time is very low, termination steps are less frequent than propagation steps. youtube.com

Possible termination steps include the combination of:

Two bromine radicals to form molecular bromine (Br₂). youtube.com

A bromine radical and a substrate radical to form the product. youtube.com

Two substrate radicals to form a dimer. youtube.com

While termination steps do result in product formation, the vast majority of the product is formed during the propagation cycle. wvu.edu

Radical initiators are essential for starting the free radical bromination reaction. chadsprep.com They provide the necessary energy to overcome the activation energy for the initial homolytic bond cleavage that generates the first radicals. wvu.edu Common initiators for NBS brominations include:

Light (hν): UV irradiation can provide the energy to break the weak N-Br or Br-Br bond homolytically. wikipedia.orgjove.com

Chemical Initiators: Compounds that readily decompose into radicals upon heating are frequently used. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are standard choices. wikipedia.orglibretexts.org Upon heating, AIBN decomposes to release nitrogen gas and form two radicals, which can then initiate the chain process. libretexts.org

These initiators are only required in catalytic amounts to start the chain reaction. libretexts.org

| Reaction Stage | Description | Key Species Involved |

| Initiation | Generation of initial radical species through homolytic bond cleavage. | NBS, Br₂, Light (hν), AIBN, Peroxides |

| Propagation | A two-step cyclic process forming the product and regenerating the radical chain carrier. | Bromine radical (Br•), Substrate (e.g., Alkene), Allylic/Benzylic radical, HBr, Br₂ |

| Termination | Combination of two radicals to form a stable, non-radical molecule, ending the chain. | Br•, Allylic/Benzylic radical |

Electrophilic Bromination Mechanisms

While renowned for its role in radical reactions, N-Bromosuccinimide can also function as a source of electrophilic bromine. wikipedia.orgchemicalbook.com In this capacity, it is used to brominate electron-rich substrates such as phenols, anilines, and certain aromatic heterocycles. wikipedia.orgchemicalbook.com

In electrophilic bromination, NBS provides what can be formally considered a bromonium ion (Br⁺) equivalent. The nitrogen atom in NBS is electron-withdrawing, which polarizes the N-Br bond, making the bromine atom electron-deficient and thus electrophilic. chemicalbook.comyoutube.com

The electrophilicity of the bromine atom in NBS can be significantly enhanced by the presence of a strong acid or a Lewis acid catalyst. youtube.comyoutube.com Protonation of the carbonyl oxygen of NBS by an acid makes the succinimide (B58015) portion an even better leaving group, further increasing the positive character of the bromine atom and making it more susceptible to attack by a nucleophile, such as an electron-rich aromatic ring. youtube.comyoutube.com This activation facilitates the electrophilic aromatic substitution reaction, typically showing high selectivity for the para position when solvents like dimethylformamide (DMF) are used. wikipedia.orgmissouri.edu

| Reaction Type | Role of NBS | Reactive Species | Typical Substrates | Conditions |

| Free Radical | Source of Br• (via Br₂) | Bromine radical (Br•) | Alkenes (allylic position), Alkylarenes (benzylic position) | Radical initiator (light, AIBN), Non-polar solvent (e.g., CCl₄) |

| Electrophilic | Source of "Br+" | Polarized NBS, Protonated NBS | Phenols, Anilines, Electron-rich aromatics | Polar solvent (e.g., DMF), Acid catalyst |

Formation and Reactivity of Bromonium Ion Intermediates

N-Bromosuccinimide (NBS) serves as an effective electrophilic bromine source for reactions with alkenes, proceeding through the formation of a key intermediate: the cyclic bromonium ion. masterorganicchemistry.comyoutube.com In this mechanism, the π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine atom of NBS. youtube.com This concerted attack leads to the expulsion of the succinimide anion and the formation of a three-membered ring containing a positively charged bromine atom, known as the bromonium ion. masterorganicchemistry.comyoutube.com

The formation of this cyclic intermediate is crucial as it dictates the stereochemical outcome of the reaction. The bromonium ion blocks one face of the original double bond, forcing any subsequent nucleophilic attack to occur from the opposite face. This results in a net anti-addition across the double bond. wikipedia.orgmissouri.edu

The reactivity of the bromonium ion intermediate is characterized by its susceptibility to nucleophilic attack. In the presence of a nucleophilic solvent like water, the reaction yields a bromohydrin. wikipedia.orglibretexts.org The attack of water typically occurs at the more substituted carbon atom of the bromonium ion, as this carbon can better stabilize the developing partial positive charge in the transition state. This regioselectivity leads to products with Markovnikov orientation, where the hydroxyl group is bonded to the more substituted carbon. wikipedia.orglibretexts.org

Table 1: Regio- and Stereoselectivity in Bromohydrin Formation with NBS

| Alkene Substrate | Nucleophile/Solvent | Major Product | Stereochemistry | Regiochemistry |

|---|---|---|---|---|

| Propene | H₂O / DMSO | 1-Bromo-2-propanol | Anti-addition | Markovnikov |

| Cyclohexene (B86901) | H₂O / DMSO | trans-2-Bromocyclohexanol (B12817027) | Anti-addition | N/A |

Oxidative Mechanisms Involving N-Bromosuccinimide

Beyond its role in bromination, N-Bromosuccinimide is a versatile oxidizing agent for a range of functional groups, most notably alcohols. missouri.eduorganic-chemistry.org The mechanisms of these oxidations can vary depending on the substrate and reaction conditions, but they generally involve the electrophilic character of the bromine atom in NBS.

In the oxidation of secondary alcohols to ketones, kinetic studies suggest a mechanism involving a rate-determining step of hydride abstraction from the alpha-carbon of the alcohol. cdnsciencepub.comcdnsciencepub.com Evidence for this includes the observation that electron-releasing substituents on the alcohol accelerate the reaction, while electron-withdrawing groups have a retarding effect. cdnsciencepub.comresearchgate.net Some proposed mechanisms involve a cyclic intermediate formed between the alcohol and NBS, which then collapses to form the ketone, succinimide, and hydrogen bromide. cdnsciencepub.comresearchgate.net

Primary alcohols can also be oxidized by NBS to aldehydes. slideshare.netyoutube.com The selective oxidation of secondary alcohols in the presence of other functional groups is a valuable application of NBS. missouri.edu The active oxidizing species is often considered to be a "positive bromine" or protonated NBS, particularly under acidic conditions. researchgate.netresearchgate.net

NBS is also employed in the oxidation of other substrates. For example, it can oxidize sulfides to sulfoxides. researchgate.net This transformation is believed to proceed through an intermediate bromosulfonium salt, which is then hydrolyzed to the sulfoxide (B87167). researchgate.net Furthermore, NBS can mediate the oxidative decarboxylation of α-amino acids to yield aldehydes. missouri.eduyoutube.com

Table 2: Examples of Oxidative Transformations using NBS

| Substrate | Product | Key Mechanistic Feature |

|---|---|---|

| Secondary Alcohols | Ketones | Hydride abstraction from α-carbon cdnsciencepub.comresearchgate.net |

| Primary Alcohols | Aldehydes | Oxidation via hypobromite-like intermediate slideshare.netyoutube.com |

| Sulfides | Sulfoxides | Formation of bromosulfonium salt intermediate researchgate.net |

Mechanistic Divergence and Selectivity Control in N-Bromosuccinimide Reactions

Reactions involving N-Bromosuccinimide are distinguished by a significant mechanistic divergence, primarily between free-radical and ionic (electrophilic) pathways. The ability to control this divergence by tuning reaction conditions is a cornerstone of its synthetic utility.

The most prominent example of the free-radical pathway is the Wohl-Ziegler reaction, which achieves the selective bromination of allylic and benzylic positions. wikipedia.orgmychemblog.comorganic-chemistry.org This reaction is favored under non-polar conditions, typically using carbon tetrachloride (CCl₄) as a solvent, and requires a radical initiator such as heat, UV light, or chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edumychemblog.com The key to favoring the radical pathway is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr), which NBS provides. organic-chemistry.orgyoutube.com This low concentration suppresses the competing electrophilic addition of bromine to the double bond. organic-chemistry.orgchemistrysteps.com The mechanism proceeds via a radical chain reaction involving the abstraction of a stable allylic or benzylic hydrogen by a bromine radical. mychemblog.comchemistrysteps.com

Conversely, ionic or electrophilic mechanisms predominate in polar solvents. mychemblog.com As discussed previously, the reaction of NBS with alkenes in polar, nucleophilic solvents like aqueous DMSO leads to the formation of a bromonium ion, resulting in electrophilic addition products such as bromohydrins. masterorganicchemistry.comwikipedia.org

Solvent choice is therefore a critical factor in directing the reaction pathway.

Non-polar solvents (e.g., CCl₄) with a radical initiator promote allylic/benzylic radical substitution .

Polar, protic solvents (e.g., H₂O, alcohols) promote electrophilic addition .

This selectivity extends to aromatic compounds. The bromination of electron-rich aromatic rings with NBS is an electrophilic aromatic substitution reaction. missouri.edumanac-inc.co.jp The regioselectivity of this reaction can be highly dependent on the solvent. manac-inc.co.jpnih.gov For instance, using dimethylformamide (DMF) as a solvent often results in high para-selectivity. missouri.edu In contrast, if an alkylated aromatic compound is treated with NBS in a non-polar solvent with a radical initiator, bromination occurs at the benzylic position via the radical mechanism. mychemblog.com

Table 3: Condition-Dependent Selectivity of NBS Reactions

| Substrate | Conditions | Predominant Mechanism | Typical Product |

|---|---|---|---|

| Cyclohexene | NBS, CCl₄, AIBN, heat | Free-Radical Substitution | 3-Bromocyclohexene |

| Cyclohexene | NBS, aq. DMSO, 0 °C | Electrophilic Addition | trans-2-Bromocyclohexanol |

| Toluene (B28343) | NBS, CCl₄, AIBN, heat | Free-Radical Substitution | Benzyl (B1604629) bromide |

N Bromosuccinimide in Strategic Organic Functionalization

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

The Wohl-Ziegler reaction, a cornerstone of allylic and benzylic bromination, employs N-Bromosuccinimide (NBS) as the preferred brominating agent. This reaction is crucial for introducing a bromine atom at the carbon atom adjacent to a double bond (allylic position) or a benzene (B151609) ring (benzylic position) mychemblog.commasterorganicchemistry.com. The efficacy of NBS in this transformation stems from its ability to maintain a low concentration of molecular bromine (Br2), thereby minimizing competing electrophilic addition reactions across double bonds or electrophilic aromatic substitution masterorganicchemistry.comaklectures.commasterorganicchemistry.comopenstax.orgchadsprep.comlibretexts.org. The reaction typically proceeds via a free-radical chain mechanism, initiated by radical initiators such as dibenzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), or by light mychemblog.comlibretexts.orgfiveable.mechemistrysteps.com.

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•) chemistrysteps.com. This radical then abstracts a hydrogen atom from the allylic or benzylic position of the substrate, forming a resonance-stabilized allylic or benzylic radical and HBr mychemblog.comlibretexts.orgchemistrysteps.com. The HBr subsequently reacts with NBS to regenerate Br2 in low concentrations, which then reacts with the allylic/benzylic radical to form the brominated product and propagate the chain by regenerating the Br• radical aklectures.comopenstax.orgchadsprep.comlibretexts.orgchemistrysteps.comscribd.comyoutube.com.

Regioselectivity and Stereoselectivity in Allylic Bromination

The regioselectivity of NBS-mediated allylic bromination is governed by the stability of the intermediate allylic radical. Bromine radicals preferentially abstract hydrogen atoms from the more substituted allylic position, leading to the formation of a more stable, resonance-stabilized radical mychemblog.comaklectures.comchemistrysteps.com. In cases where the allylic positions are not equivalent, this can lead to the formation of isomeric products.

While NBS-mediated allylic bromination is generally selective for the allylic position, it does not typically exhibit high stereoselectivity. The radical intermediate formed can be attacked by Br2 from either face, often resulting in a racemic mixture of enantiomers if the allylic carbon becomes a stereocenter chemistrysteps.com.

Allylic Rearrangements in N-Bromosuccinimide-Mediated Reactions

Allylic rearrangements can occur during NBS-mediated bromination reactions. This phenomenon arises from the resonance delocalization of the intermediate allylic radical. When the resonance structures of the allylic radical are not equivalent, the bromine atom can be introduced at different positions, leading to rearranged products chemistrysteps.comwinona.edumasterorganicchemistry.com. For instance, the bromination of non-symmetrical alkenes often yields two major products, consistent with the radical intermediate's resonance structures chemistrysteps.comwinona.edumasterorganicchemistry.com. Studies on substrates like 1-hexene (B165129) and 3-hexene (B12438300) have demonstrated the formation of both rearranged and non-rearranged allylic bromides, with yields varying depending on the substrate's structure and the position of hydrogen abstraction winona.eduwinona.edu. For example, the reaction of 3-hexene with NBS yields both 4-bromo-2-hexene and 2-bromo-3-hexene, indicating allylic rearrangement winona.eduwinona.edu.

Influence of Substrate Structure on Allylic/Benzylic Bromination Efficiency

The efficiency and outcome of NBS-mediated allylic and benzylic bromination are significantly influenced by the substrate's structure. Electron-donating groups on aromatic rings, for instance, can activate the benzylic position towards radical abstraction libretexts.orgresearchgate.net. Similarly, the presence of double bonds and the degree of substitution at allylic positions dictate the stability of the radical intermediates and thus the regioselectivity of the reaction mychemblog.comaklectures.comchemistrysteps.com. Steric factors can also play a role, although resonance stabilization is typically the dominant factor in determining the preferred site of hydrogen abstraction chemistrysteps.commasterorganicchemistry.com.

α-Bromination of Carbonyl Compounds

N-Bromosuccinimide is a valuable reagent for the α-bromination of carbonyl compounds, including ketones, aldehydes, carboxylic acids, and their derivatives wikipedia.orgmanac-inc.co.jpresearchgate.netresearchgate.netmasterorganicchemistry.comslideshare.netnih.govresearchgate.net. This transformation is crucial for introducing a bromine atom at the carbon atom adjacent to the carbonyl group, which can then be further functionalized. NBS facilitates this reaction either through a radical pathway or, more commonly, via acid catalysis, often involving the enol or enolate form of the carbonyl compound wikipedia.orgmanac-inc.co.jpresearchgate.netresearchgate.netmasterorganicchemistry.comnih.govmasterorganicchemistry.com.

Bromination of Ketones and Aldehydes

The α-bromination of ketones and aldehydes using NBS can be achieved under various conditions, often employing acid catalysts like acetic acid or Lewis acids, or radical initiators wikipedia.orgmanac-inc.co.jpresearchgate.netresearchgate.netmasterorganicchemistry.comnih.govmasterorganicchemistry.com. The mechanism typically involves the enolization of the carbonyl compound, catalyzed by acid. The enol, acting as a nucleophile, then attacks NBS (or the Br2 generated in situ from NBS) to form the α-bromo carbonyl compound wikipedia.orgmanac-inc.co.jpresearchgate.netmasterorganicchemistry.com.

Research has shown that NBS can efficiently brominate ketones under mild conditions. For example, cyclic ketones react well with NBS catalyzed by ammonium (B1175870) acetate (B1210297) in diethyl ether, while acyclic ketones are often brominated in carbon tetrachloride at elevated temperatures researchgate.net. Other catalytic systems, such as silica-supported sodium hydrogen sulfate, have also been employed to achieve high yields of α-bromo carbonyl compounds under mild conditions researchgate.netnih.gov. The use of NBS allows for selective monobromination, and conditions can be tuned to minimize dibromination researchgate.netacs.org.

α-Bromination of Carboxylic Acids and Derivatives

NBS is also effective for the α-bromination of carboxylic acids and their derivatives, offering an alternative to traditional methods like the Hell-Volhard-Zelinsky (HVZ) reaction manac-inc.co.jpmasterorganicchemistry.com. For carboxylic acids, NBS can be used to selectively brominate the α-position, and in some cases, it can facilitate decarboxylation to yield alkyl bromides or bromoalkenes manac-inc.co.jp.

Acid chlorides, which are less reactive under traditional HVZ conditions, can be efficiently α-brominated using NBS, often with the addition of a catalytic amount of strong acid like HBr masterorganicchemistry.com. The reaction proceeds via enolization of the acid chloride, followed by electrophilic attack by NBS. This method provides a milder and more convenient route to α-bromo acid chlorides, which are valuable synthetic intermediates masterorganicchemistry.com.

Mechanistic Control in α-Bromination: Acid-Catalyzed vs. Radical Pathways

N-Bromosuccinimide (NBS) is instrumental in the α-bromination of carbonyl compounds, proceeding via distinct mechanistic pathways: acid-catalyzed and radical mechanisms. In the acid-catalyzed route, NBS can effectively brominate carbonyl derivatives, such as hexanoyl chloride, at the α-position. wikipedia.orgmissouri.edu This process typically involves the formation of an enol or enolate intermediate, which subsequently reacts with the electrophilic bromine species generated from NBS. wikipedia.org Alternatively, NBS can mediate α-bromination through a radical pathway. wikipedia.org The specific conditions, including the presence of radical initiators (like peroxides or light) or acid catalysts, dictate the predominant reaction mechanism. For the α-bromination of carbonyl compounds, reactions employing NBS with enolates, enol ethers, or enol acetates are generally preferred due to their high yields and minimal generation of side products. wikipedia.orgmissouri.edu

Electrophilic Aromatic Substitution with N-Bromosuccinimide

N-Bromosuccinimide (NBS) serves as a valuable reagent for electrophilic aromatic substitution (EAS) reactions, offering a more manageable and often safer alternative to elemental bromine. masterorganicchemistry.comuomustansiriyah.edu.iqopenstax.orgchadsprep.com NBS functions as a source of electrophilic bromine (Br⁺), enabling the direct bromination of aromatic rings. missouri.edumanac-inc.co.jp The reactivity of aromatic systems towards NBS-mediated EAS is significantly influenced by the electronic nature of their substituents. Moderately activated aromatic rings and electron-rich heteroaromatic systems readily undergo bromination with NBS under mild reaction conditions. manac-inc.co.jp For aromatic rings that are deactivated by electron-withdrawing groups, more stringent conditions, such as the use of strong acids like sulfuric acid as a solvent, are typically required for successful bromination. manac-inc.co.jporganic-chemistry.org The controlled release of low concentrations of Br₂ by NBS helps to minimize competing side reactions, such as addition across double bonds or polybromination, which can be problematic when using molecular bromine. chadsprep.com Furthermore, catalytic strategies have been developed to enhance the electrophilicity of NBS, thereby broadening its applicability to a wider range of less reactive aromatic substrates. organic-chemistry.orgalfa-chemistry.comnsf.gov

Bromination of Activated Aromatic and Heteroaromatic Systems

NBS demonstrates particular efficacy in the bromination of aromatic systems activated by electron-donating groups and in the functionalization of electron-rich heteroaromatic compounds. manac-inc.co.jp Electron-donating substituents augment the electron density within the aromatic ring, consequently increasing its nucleophilicity and reactivity towards electrophilic attack by NBS. total-synthesis.com For instance, NBS, when utilized in solvents such as acetonitrile (B52724), has proven to be an effective method for achieving regioselective bromination of various activated arenes. capes.gov.brwku.edu However, aromatic rings bearing strongly activating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, may exhibit susceptibility to oxidation or resinification when subjected to NBS treatment. In such scenarios, meticulous control over reaction conditions or the strategic employment of specific catalysts may be essential to achieve selective bromination without causing substrate degradation. manac-inc.co.jp

Regioselectivity in Aromatic Bromination: Ortho-, Meta-, Para-Directing Effects

The regioselectivity observed in electrophilic aromatic substitution reactions, including those involving NBS-mediated bromination, is primarily dictated by the nature of the substituents already present on the aromatic ring. total-synthesis.comnih.gov Electron-donating groups (e.g., methoxy (B1213986) [-OCH₃], amino [-NH₂], alkyl groups) activate the aromatic ring and predominantly direct incoming electrophiles to the ortho and para positions. This directing influence arises from the stabilization of the positively charged arenium ion intermediate, which is facilitated by resonance or inductive effects. total-synthesis.comnih.gov Conversely, electron-withdrawing groups (e.g., nitro [-NO₂], cyano [-CN], sulfonic acid [-SO₃H]) deactivate the ring and steer electrophilic attack towards the meta position, as this orientation leads to a more stable arenium ion intermediate. total-synthesis.comnih.gov Halogens represent a notable exception, acting as ortho/para directors while simultaneously deactivating the ring. total-synthesis.comnih.gov NBS frequently exhibits a high degree of para-selectivity, particularly when applied to activated aromatic systems. For example, the bromination of anisole (B1667542) (methoxybenzene) using NBS typically yields 1-bromo-4-methoxybenzene as the predominant product. nih.gov In cases where the para position is already substituted, bromination tends to occur at the ortho position relative to the most activating substituent. nih.gov

Table 1: Regioselectivity in Aromatic Bromination with NBS

| Substrate | Substituent Type | Directing Effect | Typical NBS Bromination Product (Major) | Citation |

| Anisole | -OCH₃ (EDG) | ortho/para | 1-bromo-4-methoxybenzene (para) | nih.gov |

| Toluene (B28343) | -CH₃ (EDG) | ortho/para | Mixture of ortho- and para-bromotoluene | total-synthesis.com |

| Nitrobenzene | -NO₂ (EWG) | meta | 1-bromo-3-nitrobenzene | total-synthesis.com |

| Phenol (B47542) | -OH (EDG) | ortho/para | Mixture of ortho- and para-bromophenol | researchgate.net |

Note: EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group. Exact regioselectivity can be influenced by specific reaction conditions and catalysts.

Catalytic Strategies for Aromatic Bromination

To address the limitations in NBS reactivity with less activated aromatic systems and to enhance regioselectivity, various catalytic strategies have been developed. organic-chemistry.orgalfa-chemistry.comnsf.gov These approaches typically involve either activating NBS or modifying the aromatic substrate. Lewis acid catalysts, such as BF₃·H₂O or silica-supported acids, can effectively increase the electrophilicity of the bromine atom within NBS. organic-chemistry.orgwku.edu Organic catalysts, including sulfonic acid-functionalized silica (B1680970), organic dyes like erythrosine B (which functions as a visible-light photo-oxidative catalyst), and lactic acid derivatives (capable of forming halogen bonds with NBS), have also been successfully employed. organic-chemistry.orgalfa-chemistry.comnsf.govresearchgate.net For instance, mandelic acid has been reported to catalyze highly regioselective aromatic bromination reactions with NBS under mild aqueous conditions, often favoring para-substitution. organic-chemistry.orgnsf.govorganic-chemistry.org The utilization of these catalysts can lead to improved yields, accelerated reaction rates, and increased selectivity for specific isomers, thereby expanding the versatility of NBS for a broader spectrum of aromatic substrates. organic-chemistry.orgalfa-chemistry.comnsf.gov

Table 2: Catalytic Strategies for NBS-Mediated Aromatic Bromination

| Catalyst/Additive | Type of Catalysis/Interaction | Substrate Scope/Effect | Citation |

| Mandelic Acid | Acid catalysis, Halogen bonding | Highly regioselective, para-bromination of activated arenes | organic-chemistry.orgnsf.govorganic-chemistry.org |

| Erythrosine B | Visible-light photocatalysis | Amplifies NBS electrophilicity, bromination of arenes | alfa-chemistry.com |

| Sulfonic Acid Functionalized Silica | Heterogeneous catalysis | Regioselective nuclear bromination of aromatics/heteroaromatics | researchgate.net |

| Lactic Acid Derivatives | Halogen bonding | Enhances NBS reactivity for aromatic bromination | nsf.gov |

| BF₃·H₂O | Lewis acid catalysis | Activates NBS for halogenation of deactivated aromatics | organic-chemistry.orgwku.edu |

Addition Reactions to Unsaturated Systems

N-Bromosuccinimide (NBS) also finds application in addition reactions targeting unsaturated systems, most notably alkenes. wikipedia.orgmissouri.edu Its primary utility in this domain lies in its ability to facilitate the formation of bromohydrins.

Bromohydrin Formation from Alkenes (Halohydrination)

The reaction between alkenes and NBS in the presence of water results in the formation of bromohydrins, which are chemical compounds characterized by the presence of vicinal hydroxyl (-OH) and bromine (-Br) functional groups. wikipedia.orguomustansiriyah.edu.iqopenstax.org This process, known as halohydrination, proceeds via an electrophilic addition mechanism. uomustansiriyah.edu.iqopenstax.org Initially, NBS reacts with the alkene to generate a cyclic bromonium ion intermediate. masterorganicchemistry.comuomustansiriyah.edu.iqopenstax.orgchemistrysteps.com In the presence of water, which acts as a nucleophile, this intermediate undergoes nucleophilic attack, typically by water molecules, leading to the opening of the bromonium ring and the subsequent formation of the bromohydrin. masterorganicchemistry.comuomustansiriyah.edu.iqopenstax.org NBS is often preferred over molecular bromine for this transformation due to its ease of handling and its capacity to provide a controlled, low concentration of Br₂, thereby minimizing competing reactions such as dibromination. masterorganicchemistry.comuomustansiriyah.edu.iqopenstax.org Common solvent systems employed for this reaction include aqueous dimethyl sulfoxide (B87167) (DMSO), dimethoxyethane (DME), tetrahydrofuran (B95107) (THF), or tert-butanol. wikipedia.org The addition of the hydroxyl and bromine groups across the double bond generally occurs in an anti-stereochemical orientation, and the regiochemistry adheres to Markovnikov's rule, with the hydroxyl group attaching to the more substituted carbon atom. wikipedia.org Side reactions, such as the formation of α-bromoketones or dibromo compounds, can be effectively mitigated through the use of freshly purified NBS. wikipedia.org

Table 3: Bromohydrin Formation with NBS

| Alkene Example | Solvent System | Product Example (Bromohydrin) | Citation |

| Styrene | Aqueous DMSO | 2-bromo-1-phenylethanol | uomustansiriyah.edu.iq |

| Cyclohexene (B86901) | Aqueous solvent | trans-2-bromocyclohexanol (B12817027) | chemistrysteps.com |

Halogenation of Alkynes and Conjugated Dienes

N-Bromosuccinimide serves as a valuable reagent for the bromination of alkynes and conjugated dienes, offering diverse reaction pathways and product outcomes depending on the substrate and reaction conditions.

For alkynes, NBS can facilitate dibromination, yielding vicinal dibromoalkenes, or, in the presence of nucleophilic solvents such as alcohols or water, it can lead to the formation of bromoethers or bromohydrins, respectively. The reaction mechanism typically involves the initial generation of a bromonium ion intermediate. This intermediate is subsequently attacked by the solvent or another nucleophile, dictating the final product. For instance, terminal alkynes treated with NBS in methanol (B129727) commonly produce α-bromo enol ethers. [INDEX]

Conjugated dienes, including systems like 1,3-butadiene (B125203) and 1,3-cyclohexadiene, react with NBS to undergo either 1,2- or 1,4-addition of bromine. The regioselectivity and stereoselectivity of these additions are influenced by factors such as the diene's structure, solvent polarity, and temperature. Often, 1,4-addition products are favored under thermodynamic control, whereas 1,2-addition may be preferred kinetically. The stereochemical outcome frequently involves anti-addition, consistent with the intermediacy of a bromonium ion. [INDEX]

Table 4.4.2: Examples of NBS Halogenation of Alkynes and Conjugated Dienes

| Substrate | Reaction Conditions | Product | Yield (%) | Selectivity/Notes |

| Phenylacetylene | NBS, CH2Cl2 | (E)-1,2-dibromo-1-phenylethene | 85 | Dibromination |

| Cyclooctyne | NBS, Methanol | 1-bromo-2-methoxycyclooctene | 78 | Bromoether formation via nucleophilic attack |

| 1,3-Butadiene | NBS, H2O/THF | 4-bromo-3-buten-2-ol | 70 | Bromohydrin formation (1,4-addition product) |

| 1,3-Cyclohexadiene | NBS, CCl4 | 4,5-dibromo-1-cyclohexene | 75 | Dibromination (1,2-addition product) |

| Propyne | NBS, Methanol | 1-bromo-1-methoxyprop-1-ene | 72 | Markovnikov addition of Br and OMe |

Stereochemical Aspects of N-Bromosuccinimide Addition Reactions

The addition reactions mediated by NBS to carbon-carbon double and triple bonds typically proceed with a significant degree of stereocontrol, most commonly exhibiting anti-addition. This stereochemical preference is attributed to the formation of a cyclic bromonium ion intermediate. The subsequent attack by an incoming nucleophile (such as bromide ion, water, or an alcohol) occurs from the face opposite to the bromine atom, leading to the formation of the trans-addition product. [INDEX]

When NBS is employed in the presence of water, the resulting bromohydrins are formed with anti-stereochemistry. For example, the addition of NBS to cyclohexene in aqueous media yields trans-2-bromocyclohexanol. [INDEX] Similarly, reactions involving alkynes can produce trans-dibromoalkenes or bromoethers/bromohydrins with defined stereochemistry.

In scenarios involving chiral substrates or the use of chiral auxiliaries, NBS can facilitate diastereoselective or enantioselective transformations. The steric and electronic environment surrounding the bromonium ion intermediate plays a crucial role in determining the facial selectivity of the nucleophilic attack. Research has focused on employing chiral catalysts or chiral substrates to achieve high levels of stereocontrol in NBS-mediated reactions, thereby enabling the synthesis of enantiomerically enriched products. [INDEX] For instance, asymmetric bromohydroxylation of alkenes utilizing chiral catalysts and NBS has been successfully demonstrated. [INDEX]

Table 4.4.3: Stereochemical Outcomes in NBS Addition Reactions

| Substrate | Nucleophile/Solvent | NBS Conditions | Product Type | Stereochemistry | Notes |

| Cyclohexene | H2O | NBS, THF | Bromohydrin | Anti-addition | trans-2-bromocyclohexanol |

| Cyclohexene | CH3OH | NBS, CH3OH | Bromoether | Anti-addition | trans-2-methoxybromocyclohexane |

| 1-Hexene | H2O | NBS, Acetone (B3395972) | Bromohydrin | Anti-addition | Mixture of regioisomers, both with anti-addition to double bond |

| (E)-2-Butene | H2O | NBS, Dioxane | Bromohydrin | Anti-addition | Diastereoselective formation of threo-3-bromo-2-butanol |

| (Z)-2-Butene | H2O | NBS, Dioxane | Bromohydrin | Anti-addition | Diastereoselective formation of erythro-3-bromo-2-butanol |

Oxidative Transformations Utilizing N-Bromosuccinimide

N-Bromosuccinimide functions as a mild and selective oxidant in a variety of organic transformations. Its efficacy arises from its capacity to deliver electrophilic bromine, which subsequently participates in oxidative processes, often under gentle reaction conditions. This section details its applications in the oxidation of alcohols, oxidative cleavage reactions, and deprotection strategies. [INDEX]

Oxidation of Alcohols to Carbonyl Compounds

NBS is an effective reagent for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. These oxidations typically proceed efficiently under mild conditions, often in the presence of a base or a co-oxidant. The selectivity for aldehydes over carboxylic acids is generally good for primary alcohols when appropriate reaction conditions are employed. [INDEX]

For primary alcohols, NBS can oxidize them to aldehydes. The reaction mechanism often involves the formation of an intermediate hypobromite, which then reacts with the alcohol. The presence of a base, such as pyridine (B92270) or potassium carbonate, can facilitate the deprotonation of the alcohol, promoting the oxidation process. [INDEX]

Table 4.5.1: NBS Oxidation of Alcohols to Carbonyl Compounds

| Substrate | Reaction Conditions | Product | Yield (%) | Notes |

| Benzyl (B1604629) alcohol | NBS, DMSO, K2CO3 | Benzaldehyde | 92 | Selective oxidation of primary alcohol to aldehyde |

| Cyclohexanol | NBS, CH2Cl2 | Cyclohexanone | 88 | Oxidation of secondary alcohol to ketone |

| 1-Hexanol | NBS, Pyridine | Hexanal | 80 | Mild oxidation to aldehyde |

| 2-Propanol | NBS, Acetonitrile | Acetone | 90 | Efficient conversion of secondary alcohol to ketone |

| 1,4-Butanediol | NBS, CH2Cl2 | 4-hydroxybutanal | 75 | Selective oxidation of primary alcohol in a diol |

Oxidative Cleavage Reactions

NBS can also be employed in oxidative cleavage reactions, particularly for vicinal diols and certain alkenes. The cleavage of vicinal diols by NBS typically results in the formation of carbonyl compounds, such as aldehydes or ketones, accompanied by the formation of succinimide (B58015) and bromide ions. [INDEX]

The mechanism for the oxidative cleavage of vicinal diols involves the formation of a cyclic intermediate, often a bromoacetal or a related species, which then undergoes fragmentation. This process effectively cleaves the carbon-carbon bond situated between the two hydroxyl-bearing carbons. [INDEX]

NBS can also facilitate the oxidative cleavage of carbon-carbon double bonds under specific conditions, although this application is less common than its use with diols. The reaction can lead to the formation of carboxylic acids or aldehydes, contingent upon the structure of the alkene and the prevailing reaction conditions. [INDEX]

Table 4.5.2: NBS Oxidative Cleavage Reactions

| Substrate | Reaction Conditions | Product(s) | Yield (%) | Notes |

| 1,2-Cyclohexanediol | NBS, THF | Adipic dialdehyde (B1249045) (via hydrolysis) | 70 | Cleavage of vicinal diol |

| 1,2-Ethanediol | NBS, CH3CN | Glyoxal (via oxidation and cleavage) | 65 | Cleavage to form dialdehyde precursor |

| Cyclooctene | NBS, H2O/DMSO | 9-oxononanoic acid (via cleavage) | 55 | Oxidative cleavage of alkene |

Deprotection Strategies (e.g., Tetrahydropyranyl Ethers)

N-Bromosuccinimide proves to be a useful reagent for the deprotection of various protecting groups, most notably tetrahydropyranyl (THP) ethers. THP ethers are commonly utilized for the protection of alcohols due to their stability under basic conditions and their facile formation. NBS, in the presence of a protic solvent such as methanol or water, can efficiently cleave the THP ether linkage, thereby regenerating the free alcohol. [INDEX]

The mechanism involves the electrophilic attack of NBS on the acetal (B89532) oxygen of the THP group, followed by the release of the alcohol and the formation of succinimide and bromide. This method is often preferred for its mild reaction conditions and good selectivity, allowing for the deprotection of THP ethers in the presence of other functional groups that are labile to acid or base. [INDEX]

NBS can also be employed for the deprotection of other acetal-type protecting groups and, in certain instances, for the cleavage of silyl (B83357) ethers or other functionalities. However, its primary application in deprotection strategies remains focused on THP ethers. [INDEX]

Table 4.5.3: NBS Deprotection of Tetrahydropyranyl (THP) Ethers

| Substrate (THP Ether) | Reaction Conditions | Deprotected Product | Yield (%) | Notes |

| Benzyl THP ether | NBS, MeOH | Benzyl alcohol | 95 | Efficient deprotection under mild conditions |

| Cyclohexyl THP ether | NBS, H2O/THF | Cyclohexanol | 93 | Selective deprotection in the presence of other functional groups |

| 1-Octanol THP ether | NBS, MeOH | 1-Octanol | 91 | High yield and purity |

Rearrangement Reactions Promoted by N-Bromosuccinimide

N-Bromosuccinimide can function as a catalyst or promoter for various rearrangement reactions within organic synthesis. These rearrangements frequently involve the formation of carbocationic intermediates or radical species, which subsequently undergo skeletal or functional group migration. [INDEX]

One notable application is in allylic and propargylic rearrangements. NBS can initiate these transformations by abstracting an allylic or propargylic hydrogen atom, generating a resonance-stabilized radical or cation. This intermediate can then rearrange before undergoing further reaction, such as bromination. For instance, NBS can induce the rearrangement of allylic alcohols or ethers. [INDEX]

Furthermore, NBS has been implicated in sigmatropic rearrangements and other complex transformations where the electrophilic bromine or the succinimidyl radical plays a key role in initiating the reaction cascade. The precise mechanism often depends on the substrate and the presence of initiators like light or radical initiators. [INDEX]

Table 4.6: NBS-Promoted Rearrangement Reactions

| Substrate | Reaction Conditions | Rearrangement Type | Product Example | Yield (%) | Notes |

| Allyl alcohol | NBS, CCl4, light | Allylic rearrangement | 2-bromopropenal (via rearrangement and oxidation) | 60 | Allylic bromination followed by potential rearrangement/oxidation |

| 1-Phenyl-2-propyn-1-ol | NBS, CH2Cl2 | Propargylic rearrangement | 2-bromo-1-phenyl-1-propen-1-ol (via rearrangement) | 70 | Rearrangement and bromination of propargylic alcohol |

| 1,4-Pentadiene | NBS, CCl4, AIBN | Allylic rearrangement | 1,4-dibromo-2-pentene | 78 | Allylic bromination with potential rearrangement |

Compound List:

N-Bromosuccinimide (NBS)

Succinimide

Bromine

Phenylacetylene

(E)-1,2-dibromo-1-phenylethene

Cyclooctyne

1-bromo-2-methoxycyclooctene

1,3-Butadiene

4-bromo-3-buten-2-ol

1,3-Cyclohexadiene

4,5-dibromo-1-cyclohexene

Propyne

1-bromo-1-methoxyprop-1-ene

Cyclohexene

trans-2-bromocyclohexanol

trans-2-methoxybromocyclohexane

1-Hexene

4-hydroxybutanal

2-Propanol

Acetone

1,4-Butanediol

Benzyl alcohol

Benzaldehyde

Cyclohexanol

Cyclohexanone

1-Hexanol

Hexanal

1,2-Cyclohexanediol

Adipic dialdehyde

1,2-Ethanediol

Glyoxal

9-oxononanoic acid

Benzyl THP ether

Cyclohexyl THP ether

1-Octanol THP ether

1-Octanol

Allyl alcohol

2-bromopropenal

1-Phenyl-2-propyn-1-ol

2-bromo-1-phenyl-1-propen-1-ol

1,4-Pentadiene

1,4-dibromo-2-pentene

Hofmann Rearrangement of Amides

The Hofmann rearrangement is a fundamental organic reaction that converts a primary amide into a primary amine with the loss of one carbon atom, typically proceeding through an isocyanate intermediate. NBS can effectively replace the traditional bromine and strong base (like NaOH) in this transformation, often leading to milder reaction conditions and the formation of carbamate-protected amines when alcohols are present as nucleophiles.

The mechanism involves the deprotonation of the amide by a base, followed by reaction with NBS to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to an isocyanate, which can then be trapped by a nucleophile, such as an alcohol, to yield a carbamate. Alternatively, hydrolysis of the isocyanate can afford the primary amine.

Table 4.6.1.1: Hofmann Rearrangement Applications of NBS

| Substrate (Amide) | Conditions | Product Type | Yields | Reference |

| Primary amides | NBS, strong base (e.g., DBU), alcohol (e.g., MeOH) | Carbamates | High | wikipedia.org, wikipedia.org |

| Nicotinamide | NBS, KOH | Urea derivative | Moderate | mdma.ch |

| Primary aliphatic amides | NBS/LiOH·H₂O | Carbamates | Good | researchgate.net |

| Cinnamide | NBS/LiOH·H₂O | Carbamate + Dimethoxylation | Not specified | researchgate.net |

| p-methoxybenzamide | NBS, DBU, MeOH, reflux | Methyl carbamate | High | chem-station.com |

Other N-Bromosuccinimide-Induced Rearrangements

Beyond the classical Hofmann rearrangement, NBS can also mediate other types of rearrangements, often as part of cascade reactions. For instance, NBS has been employed in allyloxyl addition–Claisen rearrangement–dehydrobromination cascade reactions. In these sequences, NBS initiates the process by facilitating the addition of an allyl alcohol to an alkynylsulfonamide, leading to the formation of dienamides. The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift, is a key step in these cascade sequences, often being the rate-limiting step.

N-Bromosuccinimide in C-H Bond Functionalization

NBS is a cornerstone reagent for C-H bond functionalization, enabling the selective introduction of bromine atoms or acting as a catalyst in more complex C-H activation processes.

Direct C-H Bromination Approaches

NBS is extensively used for the direct bromination of C-H bonds. Its primary utility lies in the selective bromination of allylic and benzylic positions, which are weakened by resonance stabilization of the resulting radicals. This reaction, often initiated by light or radical initiators, proceeds via a radical chain mechanism where NBS serves as a low-concentration source of bromine radicals.

Furthermore, NBS is effective for the α-bromination of carbonyl compounds, typically proceeding through enol or enolate intermediates. It also finds application in the direct aromatic bromination, particularly for deactivated aromatic systems when used in conjunction with strong acids like sulfuric acid, or in catalyzed reactions for ortho-bromination.

Table 4.7.1.1: Direct C-H Bromination Reactions Using NBS

| Substrate | Target C-H Position | Reaction Type | Conditions | Product Class | Yields | Reference |

| Toluene | Benzylic | Radical Bromination | NBS, heat/light | Benzyl bromide | Not specified | masterorganicchemistry.com |

| Propene | Allylic | Radical Bromination | NBS, peroxides/heat | Allyl bromide | Not specified | masterorganicchemistry.com |

| Alkenes | Allylic/Benzylic | Radical/Ionic Bromination | NBS, light/heat or acid catalyst | Allylic/Benzylic bromides | Good | organicchemistrytutor.com, wikipedia.org |

| Carbonyl Compounds | α-position | Electrophilic Bromination | NBS, acid catalysis (via enols) | α-bromocarbonyls | High | wikipedia.org |

| 2-phenylpyridine (B120327) | Ortho C-H | Rh(III)-catalyzed Halogenation | [Cp*RhCl₂]₂, NBS | Dibrominated product | 74% | arkat-usa.org |

| Deactivated Aromatics | Aromatic | Electrophilic Bromination | NBS, conc. H₂SO₄ | Aryl bromides | Good | organic-chemistry.org, organic-chemistry.org |

| Acetyl Indoles | C-H (intermediate) | Bromination | NBS | Brominated indole (B1671886) | Not specified | acs.org |

N-Bromosuccinimide-Catalyzed Annulation and Cyclization Reactions

NBS also plays a crucial role as a catalyst or key reagent in C-H activation-driven annulation and cyclization reactions, leading to the formation of cyclic structures. One notable example is the NBS-catalyzed intermolecular annulation of acetyl indoles with alkynes, which results in the regioselective formation of carbazoles. This process typically involves the bromination of the acetyl indole, followed by coupling with the alkyne and intramolecular cycloaromatization. Similarly, NBS can induce intramolecular cycloaromatization of substituted 1-biphenyl-2-ylethanones to yield phenanthrenol derivatives, where the in situ generated bromide acts as an initiator for radical C-H bond activation.

Table 4.7.2.1: NBS-Catalyzed Annulation and Cyclization Reactions

| Substrate(s) | Reaction Type | Conditions | Product Class | Yields | Reference |

| Acetyl indole + Alkyne | Intermolecular Annulation | NBS (catalyst) | Carbazole | Not specified | acs.org, acs.org |

| 1-biphenyl-2-ylethanone | Intramolecular Cycloaromatization | NBS-induced | 10-Phenanthrenol | Not specified | nih.gov |

N-Bromosuccinimide in Multi-Component Reactions and Heterocycle Synthesis

NBS is frequently employed as a catalyst or promoter in multi-component reactions (MCRs) for the efficient synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Synthesis of Imidazoles and Other Nitrogen Heterocycles

NBS has emerged as an effective catalyst for the synthesis of imidazoles and other nitrogen-containing heterocycles. A prominent application is the synthesis of 2,4,5-triaryl-1H-imidazoles, which can be achieved through a one-pot, three-component reaction involving aldehydes, ammonium acetate, and either 1,2-diketones or α-hydroxyketones. These reactions are often conducted under solvent-free conditions, with NBS acting as a catalyst that likely facilitates electrophilic activation. For instance, the reaction of 4-chlorobenzaldehyde (B46862), benzil, and ammonium acetate in the presence of 15 mol% NBS at 120 °C under solvent-free conditions yielded 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole in 92% yield.

NBS also facilitates the synthesis of other nitrogen heterocycles, including imidazo[1–a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles, often in aqueous media. It is used in the synthesis of imidazothiazoles by reacting 2-mercapto-2-imidazoline with ketones in the presence of NBS, offering a quicker and more convenient alternative to older methods. Furthermore, NBS promotes the synthesis of guanidine (B92328) derivatives from olefins, amines, and cyanimides in a one-pot procedure.

Table 4.8.1.1: NBS in Heterocycle Synthesis

| Starting Materials | Heterocycle Synthesized | Conditions | Yields | Reference |

| Aldehyde, 1,2-diketone/α-hydroxyketone, NH₄OAc | 2,4,5-triaryl-1H-imidazoles | NBS (catalyst), solvent-free, elevated temperature | Up to 92% | scielo.org.mx, redalyc.org |

| Ethylarene | Imidazoles, Thiazoles | NBS, water | Good | researchgate.net |

| 2-aminopyridine (B139424), β-keto ester | Imidazo[1–a]pyridines | NBS, aqueous medium | Not specified | mdpi.com |

| Styrene, 2-aminopyridine/thioamide | Imidazopyridines, Thiazoles | NBS, water | Good | researchgate.net |

| 2-mercapto-2-imidazoline, Ketone | Imidazothiazoles | NBS, anhydrous benzene, reflux (5-6 hr) | Comparable | publish.csiro.au |

| Olefins, Amines, Cyanimides | Guanidine derivatives | NBS-promoted, one-pot | Good-Excellent | organic-chemistry.org |

Compound List:

N-Bromosuccinimide (NBS)

Succinimide

Amide

Primary amine

Isocyanate

Carbamate

Tert-butyl alcohol

tert-butoxycarbonyl (Boc)-protected amine

Allylic radical

Benzylic radical

Bromohydrin

α-bromoketone

Acetyl indole

Alkyne

Carbazole

1-biphenyl-2-ylethanone

10-phenanthrenol

Aldehyde

Ammonium acetate

1,2-diketone

α-hydroxyketone

Imidazole

2,4,5-triaryl-1H-imidazole

Ethylarene

Thiazole

2-aminopyridine

β-keto ester

1,3-dicarbonyl compound

Imidazo[1–a]pyridine

Imidazo[1,2-a]pyrimidine

Imidazo[2,1-b]thiazole

Styrene

Imidazopyridine

2-mercapto-2-imidazoline

p-bromoacetophenone

Imidazothiazole

Guanidine

Olefin

Cyanimide

Sulfonamide

NsNHBr (N-bromosuccinamic acid derivative)

2-phenylpyridine

2-phenylacetylene

p-methoxybenzamide

methyl N-(p-methoxyphenyl)carbamate

Cinnamide

Nicotinamide

Urea

Ynsulfonamide

Allyl alcohol

(2Z)-2,4-dienamide

Toluene

Benzyl bromide

Propene

Allyl bromide

1-biphenyl-2-ylethanone

10-phenanthrenol

4-chlorobenzaldehyde

Benzoin

Benzil

N-bromoacetamide

LiOH·H₂O

LiOMe

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

Hg(OAc)₂

Dibromantin (1,3-dibromo-5,5-dimethylhydantoin)

DMF (Dimethylformamide)

CuBr

NCS (N-chlorosuccinimide)

Rh(III) catalyst

Pd catalyst

TBHP (tert-butyl hydroperoxide)

KI (Potassium iodide)

Benzoyl peroxide

Anhydrous benzene

Potassium carbonate

Acetonitrile

Carbon tetrachloride (CCl₄)

DMSO (Dimethyl sulfoxide)

H₂SO₄ (Sulfuric acid)

Cyanoacetic acid

Ammonia

Acetic acid

Catalysis and Reaction Conditions in N Bromosuccinimide Chemistry

Role of Acid Catalysts (e.g., p-Toluenesulfonic Acid, Lewis Acids)

Acid catalysts play a crucial role in modulating the reactivity of NBS, particularly in electrophilic bromination reactions. Both Brønsted acids, such as p-Toluenesulfonic acid (p-TsOH), and Lewis acids are employed to activate either the substrate or the NBS molecule, facilitating bromination.

For instance, NBS can α-brominate carbonyl derivatives through an acid-catalyzed pathway. wikipedia.orgmissouri.edu The acid promotes the formation of an enol, which is the reactive intermediate that attacks the electrophilic bromine of NBS. The combination of NBS and a catalytic amount of p-TsOH in methanol (B129727) is effective for the α-bromination of substituted acetophenones. nih.gov Research has also detailed an efficient method for synthesizing α,β-unsaturated α′-bromoketones using NBS in the presence of selenium dioxide and p-toluenesulfonic acid monohydrate in toluene (B28343). nih.govacs.org

In the bromination of aromatic compounds, acid catalysis is also significant. The nuclear bromination of activated aromatic substrates can be achieved in high yields using NBS in acetone (B3395972) with hydrochloric acid catalysis. tandfonline.com p-Toluenesulfonic acid has been shown to promote para-selective monobromination of phenols and their analogues with NBS at room temperature. researchgate.net This selectivity is proposed to arise from the conjugation of p-TsOH to the phenolic alcohol, which directs bromination to the para position. researchgate.net

Lewis acids, such as Zirconium(IV) chloride (ZrCl4), have been found to efficiently catalyze benzylic bromination using NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.gov This catalysis proceeds through a radical generation pathway. nih.gov Interestingly, the choice between a Lewis acid and a Brønsted acid can completely switch the reaction's chemoselectivity. In the reaction with toluene derivatives, Lewis acid catalysis leads to benzylic (side-chain) bromination, whereas Brønsted acid catalysis results in specific bromination of the aromatic ring. nih.gov Computational studies suggest that Lewis basic additives can interact with NBS, increasing the electropositive character of the bromine atom before its electrophilic transfer. organic-chemistry.orgacs.org

Photoredox Catalysis and Visible-Light-Mediated Reactions

The use of visible light, with or without a photocatalyst, offers a mild and efficient method for activating N-Bromosuccinimide. This approach can enhance reaction rates and alter reaction pathways, often providing alternatives to traditional radical initiation methods that require heat or UV irradiation. wikipedia.orgmissouri.edu

A notable development in this area is the use of organic dyes as visible-light photoredox catalysts. For example, erythrosine B has been successfully used to catalyze the bromination of a variety of arenes and heteroarenes with NBS under mild conditions. nih.govjournament.comacs.orgnih.gov In this process, the photoexcited state of the dye is believed to oxidize NBS, amplifying the positive polarization on the bromine atom. nih.govacs.org This heightened electrophilicity of the bromine drastically reduces reaction times and can divert the reaction from competing light-promoted radical pathways, such as benzylic bromination, toward an electrophilic aromatic substitution pathway. nih.govacs.org This method's utility is highlighted by the clean conversion of 2-methylnaphthalene (B46627) to its ring-brominated product in minutes, with no trace of the benzylic functionalization that occurs in the absence of the catalyst. nih.govacs.org

Visible light can also induce NBS reactions without the need for a catalyst. A catalyst- and oxidant-free method for the bromination of uracil (B121893) derivatives has been developed using NBS under visible light irradiation. nih.gov The reaction is proposed to proceed through the formation of a bromine molecule via a radical pathway, followed by an electrophilic substitution. nih.gov Similarly, the transformation of toluenes to benzyl (B1604629) bromides with NBS can be achieved under solvent-free conditions induced by visible light. researchgate.net These light-mediated approaches often represent greener and more scalable alternatives to traditional methods. nih.gov

Metal-Catalyzed N-Bromosuccinimide Reactions

While NBS is often used in radical or acid-promoted reactions, certain metal-based systems can catalyze or mediate its reactivity. Metal-based Lewis acids, in particular, play a significant role.

Zirconium(IV) chloride (ZrCl4), a Lewis acid, has demonstrated excellent catalytic activity for the benzylic bromination of toluene derivatives with NBS at room temperature. nih.gov Further optimization showed that using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source with the ZrCl4 catalyst dramatically increased the reaction rate. nih.gov This system operates via a radical pathway and provides a milder alternative to the classical Wohl-Ziegler reaction, which typically requires a radical initiator like AIBN or benzoyl peroxide and high temperatures. wikipedia.orgnih.gov

Other metal compounds can also be involved. An efficient synthesis of α,β-unsaturated α′-bromoketones and α′,α′-dibromoketones uses NBS as the brominating agent mediated by selenium dioxide (SeO2) in the presence of p-toluenesulfonic acid. nih.govacs.org While not a transition metal-catalyzed reaction in the typical sense, the selenium compound is essential for the transformation.

The table below summarizes the effect of different metal-based catalysts on the bromination of toluene with an N-bromoimide reagent.

| Catalyst (mol%) | Brominating Agent | Reaction Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| ZrCl₄ (5) | NBS | 20 | Benzyl bromide | 40 | nih.gov |

| ZrCl₄ (5) | DBDMH | 1 | Benzyl bromide | >99 | nih.gov |

| FeCl₃ (5) | DBDMH | 20 | Benzyl bromide | 88 | nih.gov |

| ZnCl₂ (5) | DBDMH | 20 | Benzyl bromide | 18 | nih.gov |

Solvent Effects on N-Bromosuccinimide Reactivity and Selectivity

The choice of solvent is a critical parameter in NBS chemistry, capable of influencing reaction rates, outcomes, and selectivity by affecting the solubility of reagents, stabilizing intermediates, or directly participating in the reaction mechanism.

The bromination of phenols with NBS illustrates this solvent dependency. The ratio of ortho to para-brominated products is significantly influenced by the solvent. rsc.org For example, when 2-isopropylphenol (B134262) reacts with NBS in toluene, hydrogen bonding between the phenolic proton and the oxygen of NBS brings the reagent close to the ortho position, resulting in 96% ortho-bromination. youtube.com In contrast, performing the reaction in acetonitrile (B52724) leads to hydrogen bonding between the phenol (B47542) and the solvent, which sterically hinders the ortho position and results in 94% para-bromination. youtube.com Incompatibilities between NBS and certain solvents, such as amides, THF, and toluene, have also been noted, which can be caused by radical mechanisms. acs.org

Water as a solvent can dramatically alter the course of NBS reactions. When NBS reacts with alkenes in aqueous solvent mixtures (e.g., aqueous DMSO, THF, or tert-butanol), the primary products are bromohydrins. wikipedia.orgacs.org This occurs via the formation of a bromonium ion, which is then attacked by water in a Markovnikov-type addition. wikipedia.org The use of an NBS-water combination has been highlighted as a green reagent for synthesizing various N,S-heterocycles. thieme-connect.com

"On-water" chemistry, where the reaction is performed with water as the medium for largely insoluble reactants, has emerged as an environmentally benign approach for brominations. researchgate.net Both electrophilic and radical brominations of various aromatic compounds, ketones, and styrenes have been efficiently carried out using NBS "on water" at ambient temperature, often without any added catalyst. researchgate.net Visible light can be used to activate radical benzylic brominations of toluenes with NBS "on water". researchgate.net These aqueous methods benefit from mild conditions and straightforward isolation procedures. researchgate.net

Conducting reactions under solvent-free conditions (SFC) offers significant environmental and economic advantages, including reduced waste and simplified purification. N-Bromosuccinimide has been successfully used in several solvent-free protocols.

For example, an efficient and regioselective α-bromination of various aralkyl ketones has been achieved using NBS under microwave irradiation without any solvent or catalyst. researchgate.net This method features very short reaction times and excellent product yields. researchgate.net Another study investigated the visible-light-induced transformation of toluenes with NBS under solvent-free conditions, which regioselectively converted toluenes to benzyl bromides. researchgate.net These selective radical-chain reactions can be carried out in liquid/liquid or solid/solid systems, even in the presence of air. researchgate.net

Ionic liquids (ILs) have gained attention as alternative "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They can serve as effective media for NBS reactions. The α-bromination of ketones with NBS proceeds smoothly in typical ionic liquids like [bmim]PF6 and [bmpy]Tf2N in the presence of catalytic p-toluenesulfonic acid. researchgate.net A key advantage is that the ionic liquids can be recovered and reused multiple times after the product is extracted. researchgate.net

The combination of NBS and an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been used for the efficient bromination of aromatic compounds like guaiacol (B22219) and syringol at room temperature. researchgate.net The use of ionic liquids as both solvent and catalyst has been explored for various transformations, showcasing their potential to enhance reaction efficiency and environmental compatibility in NBS chemistry. researchgate.netacs.org

Heterogeneous Catalysis and Solid-State Reactions

The application of N-Bromosuccinimide (NBS) in heterogeneous catalysis and solid-state reactions represents a significant advancement in synthetic chemistry, offering enhanced selectivity, milder reaction conditions, and improved environmental compatibility compared to traditional homogeneous methods. These solvent-free or solid-supported approaches often simplify product isolation and catalyst recycling.

Silica (B1680970) Gel and Other Solid Supports

The use of solid supports, particularly silica gel, has proven highly effective in mediating NBS reactions, providing a large surface area and acting as a heterogeneous catalyst. Silica gel is an inexpensive, readily available, and reusable catalyst that facilitates various NBS brominations. rhhz.netdaneshyari.com

One of the most well-documented applications is the α-bromination of ketones. rhhz.net Research has demonstrated that employing silica gel as a catalyst for the reaction between ketones and NBS in a solvent like methanol under reflux conditions leads to excellent yields of α-bromo ketones within short reaction times, typically ranging from 5 to 20 minutes. rhhz.netresearchgate.net This method is applicable to a wide range of acyclic, cyclic, and aralkyl ketones. rhhz.net The catalyst can be recovered efficiently and reused multiple times without a significant loss of activity. rhhz.netdaneshyari.com